molecular formula C18H22N4O2 B2471067 (E)-N'-(4-butoxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide CAS No. 634884-37-0

(E)-N'-(4-butoxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide

Cat. No. B2471067
CAS RN: 634884-37-0
M. Wt: 326.4
InChI Key: PAHKKBSLNILGFI-XDHOZWIPSA-N
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Description

(E)-N'-(4-butoxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide, also known as BCPH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCPH belongs to the class of pyrazole derivatives and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with structures similar to "(E)-N'-(4-butoxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide" have been synthesized and characterized using various spectroscopic techniques such as FT-IR, NMR, ESI-MS, and single-crystal X-ray diffraction. These studies confirm the (E)-configuration of hydrazonoic groups and provide detailed insights into the molecular structure, optimizing theoretical structures in both gas phase and aqueous solution (Karrouchi et al., 2021).

Molecular Docking and Biological Evaluation

Molecular docking studies indicate the potential of these compounds as bioactive agents. For instance, docking results for certain derivatives suggest they can be designed as potential anti-diabetic agents, highlighting their therapeutic potential. These studies involve comprehensive vibrational assignments, Raman, and Ultraviolet-visible spectra predictions, correlating well with experimental data (Karrouchi et al., 2021).

Antioxidant, Anti-inflammatory, and Antidiabetic Activities

Several synthesized derivatives have been evaluated for their in vitro antioxidant, anti-inflammatory, and antidiabetic activities. Compounds bearing core pyrazole, chromone, and tetrazolo[1,5-a]quinoline scaffold showed promising activities in these regards, with molecular docking studies revealing a significant correlation between binding scores and biological activity. These findings suggest the compounds' cyclooxygenase inhibitory potency and potential as therapeutic agents in treating related diseases (Mahajan et al., 2016).

Antimicrobial and Antifungal Applications

Compounds structurally related to "(E)-N'-(4-butoxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide" have shown antimicrobial and antifungal activities. For example, novel trifluoromethyl-containing (E)-N′-arylidene-1H-pyrazole-1-carbohydrazides demonstrated the ability to capture DPPH free radicals and presented fungistatic and bacteriostatic activity, underlining their potential as antimicrobial and antioxidant agents (Bonacorso et al., 2012).

properties

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-2-3-10-24-15-8-4-13(5-9-15)12-19-22-18(23)17-11-16(20-21-17)14-6-7-14/h4-5,8-9,11-12,14H,2-3,6-7,10H2,1H3,(H,20,21)(H,22,23)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHKKBSLNILGFI-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(4-butoxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide

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